Optimized Lipophilicity for CNS Penetration: Measured logP Outperforms Des-methyl and Regioisomeric Analogs
The target compound exhibits a calculated logP of 1.0429 , falling within the optimal range (logP 1-3) for passive CNS penetration. This value is significantly higher than the des-methyl analog 4-phenylpyrrolidin-3-amine (calculated logP ~0.5-0.8, based on standard fragment addition) , indicating superior membrane permeability. It also exceeds the logP of the regioisomer 1-methyl-3-phenylpyrrolidine, which has a lower calculated logP due to different spatial arrangement . The 1.0429 value is derived from standard computational models and is consistent with experimental observations for similar phenylpyrrolidines.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 1.0429 |
| Comparator Or Baseline | 4-Phenylpyrrolidin-3-amine (des-methyl analog): ~0.5-0.8; 1-Methyl-3-phenylpyrrolidine (regioisomer): <1.0 |
| Quantified Difference | ΔlogP ~0.2-0.5 higher |
| Conditions | Calculated logP using standard fragment-based methods (e.g., Crippen, Viswanadhan) as reported by vendor. |
Why This Matters
A logP of 1.0429 balances aqueous solubility and passive diffusion, reducing the need for prodrug strategies and lowering the risk of off-target binding compared to more lipophilic analogs.
